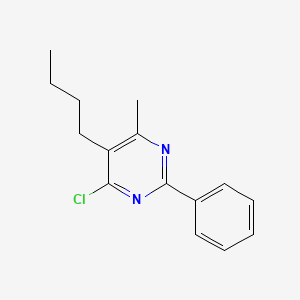
5-Butyl-4-chloro-6-methyl-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-4-chloro-6-methyl-2-phenylpyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a butyl group, a chloro group, a methyl group, and a phenyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-4-chloro-6-methyl-2-phenylpyrimidine typically involves multi-step organic reactions. One common method is the condensation of appropriate substituted anilines with β-diketones, followed by cyclization and chlorination steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-4-chloro-6-methyl-2-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Butyl-4-chloro-6-methyl-2-phenylpyrimidine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They are being explored for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. Its chemical stability and reactivity make it suitable for formulating effective and long-lasting products.
Mechanism of Action
The mechanism of action of 5-Butyl-4-chloro-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the activity of essential bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4-Chloro-6-methyl-2-phenylpyrimidine: Lacks the butyl group, which may affect its reactivity and biological activity.
5-Butyl-2-phenylpyrimidine: Lacks the chloro and methyl groups, which can influence its chemical properties and applications.
6-Methyl-2-phenylpyrimidine:
Uniqueness: 5-Butyl-4-chloro-6-methyl-2-phenylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the butyl, chloro, and methyl groups, along with the phenyl ring, allows for a wide range of chemical modifications and applications. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61442-51-1 |
|---|---|
Molecular Formula |
C15H17ClN2 |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
5-butyl-4-chloro-6-methyl-2-phenylpyrimidine |
InChI |
InChI=1S/C15H17ClN2/c1-3-4-10-13-11(2)17-15(18-14(13)16)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
QCHMTOCQSIGPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(N=C1Cl)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


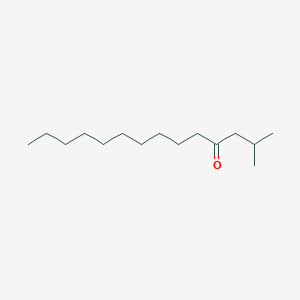
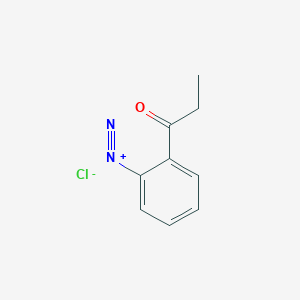
![[(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol](/img/structure/B14575310.png)
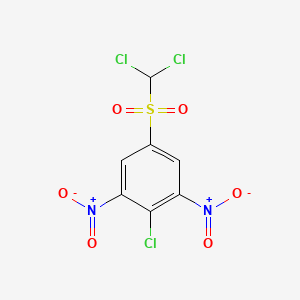
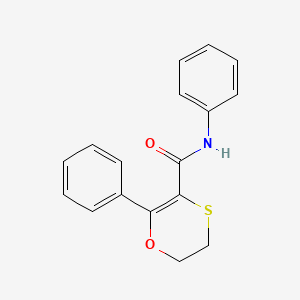
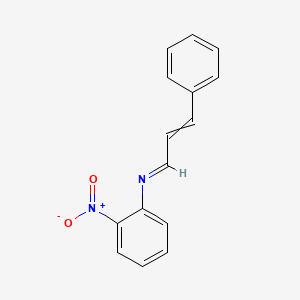
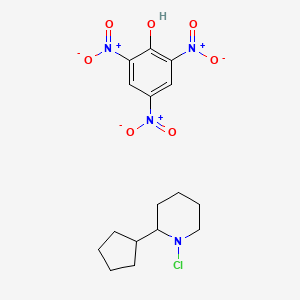
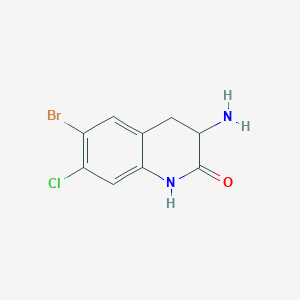
![Ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate](/img/structure/B14575342.png)

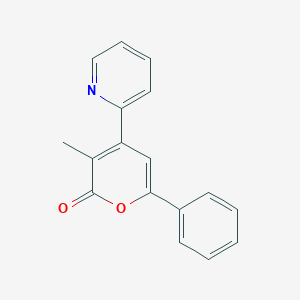
![{5-Chloro-2-[(2-methoxy-2-phenylethyl)amino]phenyl}(phenyl)methanone](/img/structure/B14575371.png)
![4,6-Dimethyl-2-[(E)-{1-[2-(4-methylphenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14575372.png)
![Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane](/img/structure/B14575378.png)
